molecular formula C11H11NOS B3053239 6-Methoxy-4-methylquinoline-2-thiol CAS No. 52323-10-1

6-Methoxy-4-methylquinoline-2-thiol

Cat. No. B3053239
CAS RN: 52323-10-1
M. Wt: 205.28 g/mol
InChI Key: VHEWCRNTYVTZPW-UHFFFAOYSA-N
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Description

“6-Methoxy-4-methylquinoline-2-thiol” is a chemical compound with the molecular formula C11H11NOS . It has an average mass of 205.276 Da and a monoisotopic mass of 205.056137 Da . It is also known by other names such as “4 (1H)-Quinolinethione, 6-methoxy-2-methyl-” and "2-methyl-4-mercapto-6-methoxyquinoline" .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-4-methylquinoline-2-thiol” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule can be determined through techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methoxy-4-methylquinoline-2-thiol” include its molecular formula (C11H11NOS), average mass (205.276 Da), and monoisotopic mass (205.056137 Da) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Acetic and Propionic Acids and Propionitriles : A procedure for synthesizing acetic and propionic acids and propionitriles substituted with 2-methylquinolin-4-ylsulfanyl, featuring various groups in the quinoline ring, was developed. This process involves reactions of substituted 2-methylquinoline-4-thiols with chloroacetic or acrylic acid and acrylonitrile (Avetisyan, Aleksanyan, & Durgaryan, 2010).

Medical and Biological Applications

  • Antileishmanial Activity : A study evaluated the antileishmanial activity of lepidines (6-methoxy-4-methyl-8-aminoquinoline derivatives) in a hamster-Leishmania donovani model. Some derivatives displayed significant activity, surpassing the standard treatment (Kinnamon et al., 1978).
  • Evaluation as a Selective Tag for Thiols : A compound synthesized for use as a selective tag for biologically relevant thiols showed increased fluorescent quantum yield and stability in pH compared to its chloro derivative. However, it did not offer significant improvement over the chloro derivative as a thiol-specific tag (McCaughan et al., 2010).
  • Antimicrobial Activities : A series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives showed moderate to very good antibacterial and antifungal activities against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Pharmacological Research

  • High-Performance Liquid Chromatography Analysis : A method was developed for quantifying a candidate antileishmanial drug (6-methoxy-8-(6-diethylaminohexylamino)-4-methylquinoline) in canine plasma using oxidative electrochemical detection (Anders et al., 1984).

Other Applications

  • Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, including derivatives of 6-methoxy-4-methylquinoline, were studied for their ability to inhibit tubulin polymerization, a mode of action for some cytostatics (Gastpar et al., 1998).
  • Quantum Entanglement in Cancer Diagnosis : A study presented an analytical model examining the interaction between a moving nano molecule (including a 6-Methoxy derivative) and a two-mode field for diagnosing human cancer cells, tissues, and tumors (Alireza, Jennifer, & Angela, 2019).

Safety and Hazards

The safety data sheet for a similar compound, “6-Methoxyquinoline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle “6-Methoxy-4-methylquinoline-2-thiol” with appropriate safety measures.

Future Directions

The future directions for “6-Methoxy-4-methylquinoline-2-thiol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, quinoline compounds have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

properties

IUPAC Name

6-methoxy-4-methyl-1H-quinoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-5-11(14)12-10-4-3-8(13-2)6-9(7)10/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEWCRNTYVTZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359072
Record name 6-Methoxy-4-methylquinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671612
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methoxy-4-methylquinoline-2-thiol

CAS RN

52323-10-1
Record name 6-Methoxy-4-methylquinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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